N'-(3,5-dimethylbenzoyl)-N'-(2,2-dimethylpentan-3-yl)-3-methoxy-2-methylbenzohydrazide
Description
Properties
IUPAC Name |
N'-(3,5-dimethylbenzoyl)-N'-(2,2-dimethylpentan-3-yl)-3-methoxy-2-methylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O3/c1-9-22(25(5,6)7)27(24(29)19-14-16(2)13-17(3)15-19)26-23(28)20-11-10-12-21(30-8)18(20)4/h10-15,22H,9H2,1-8H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDYCXHWLFNHSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3,5-dimethylbenzoyl)-N'-(2,2-dimethylpentan-3-yl)-3-methoxy-2-methylbenzohydrazide (CAS No. 755013-53-7) is a synthetic compound with potential biological activities that merit detailed investigation. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant studies.
- Molecular Formula : C25H34N2O3
- Molecular Weight : 410.55 g/mol
- Structural Characteristics : The compound features a hydrazide moiety, which is significant for its biological interactions.
Synthesis
The synthesis of this compound involves the reaction of 3,5-dimethylbenzoyl chloride with 3-methoxy-2-methylbenzohydrazine in the presence of suitable solvents and catalysts. This method allows for the precise control of reaction conditions to optimize yield and purity.
Antiproliferative Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- MCF-7 Cell Line : Compounds with similar hydrazide structures showed IC50 values ranging from 1.2 to 5.3 µM against the MCF-7 cell line, indicating potent activity against breast cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.2 |
| Compound B | MCF-7 | 4.8 |
| This compound | MCF-7 | TBD |
Antioxidative Activity
The antioxidative properties of this compound are also noteworthy. It has been suggested that the presence of methoxy groups enhances its ability to scavenge free radicals and reduce oxidative stress in cells . This antioxidative activity may contribute to its overall therapeutic potential by preventing cellular damage associated with oxidative stress.
Case Studies and Research Findings
-
Case Study on Antiproliferative Effects :
- A recent study synthesized various hydrazide derivatives and tested their antiproliferative effects across multiple cell lines. The findings indicated that modifications in the substituents significantly impacted biological activity. Notably, compounds with electron-donating groups exhibited enhanced antiproliferative effects .
- Mechanistic Insights :
Comparison with Similar Compounds
b. Veledimex (CAS: 1313425-82-8)
- Structure : N'-(3,5-Dimethylbenzoyl)-N'-[(3R)-2,2-dimethylhexan-3-yl]-2-ethyl-3-methoxybenzohydrazide.
- Key Differences : Features a chiral 2,2-dimethylhexan-3-yl group and an ethyl substituent at the 2-position.
- Applications : Used pharmacologically as a gene therapy adjunct (e.g., inducible gene regulation systems) .
- Activity: Demonstrates blood-brain barrier penetration, unlike methoxyfenozide .
Functional Analogues in Medicinal Chemistry
a. Antimicrobial Benzohydrazones
- Example : Methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}benzoate (CAS: N/A).
- Key Differences : Replaces alkyl groups with methoxybenzoyl and formyl substituents.
- Activity : Exhibits antibacterial and antifungal properties via hydrazone-mediated metal chelation .
b. N,O-Bidentate Directing Groups
- Example : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (CAS: N/A).
- Key Differences : Benzamide backbone instead of benzohydrazide.
Q & A
(Basic) What is the recommended synthetic route for N'-(3,5-dimethylbenzoyl)-N'-(2,2-dimethylpentan-3-yl)-3-methoxy-2-methylbenzohydrazide?
The synthesis typically involves condensation of substituted benzohydrazides with appropriate carbonyl precursors. For example, analogous hydrazide derivatives are synthesized via refluxing stoichiometric amounts of 4-methoxybenzohydrazide and a formyl-substituted benzoate in the presence of acetic acid as a catalyst. The reaction progress is monitored by TLC, followed by solvent evaporation under vacuum and recrystallization from methanol to obtain crystalline products. X-ray diffraction is critical for confirming structural fidelity, particularly for verifying the E-configuration of the azomethine (C=N) bond and dihedral angles between aromatic rings .
(Basic) How does this compound exert its insecticidal activity against lepidopteran pests like Spodoptera frugiperda?
The compound acts as a molting-accelerating compound (MAC) by mimicking 20-hydroxyecdysone, the natural insect molting hormone. It binds selectively to ecdysteroid receptors in the insect’s epidermis, inducing premature and incomplete molting, leading to larval death. Activity is primarily via ingestion, with higher efficacy against third-instar larvae compared to topical application or ovicidal effects. Structural features such as the diacylhydrazine backbone and methoxy/methyl substituents are critical for receptor affinity .
(Advanced) How can researchers resolve contradictions in bioactivity data between in vitro receptor assays and in vivo efficacy studies?
Discrepancies may arise due to differential metabolic stability, bioavailability, or off-target effects in vivo. To address this:
- Perform competitive binding assays using isolated ecdysteroid receptors to validate target engagement .
- Conduct metabolite profiling (e.g., LC-MS) in larval hemolymph to identify degradation products or active metabolites.
- Compare time-dependent mortality curves across larval stages under controlled dietary exposure to isolate stage-specific susceptibility .
(Advanced) What methodologies are recommended for assessing environmental persistence and non-target organism risks?
The European Food Safety Authority (EFSA) mandates soil degradation studies under aerobic conditions to determine half-life (DT₅₀) and metabolite formation. Key steps include:
- LC-MS/MS analysis of soil extracts to quantify parent compound and metabolites like tert-butyl derivatives.
- Ecotoxicological assays using Daphnia magna or Apis mellifera to evaluate acute and chronic toxicity thresholds.
- Field trials to validate residue levels in crops (e.g., aubergines) and establish maximum residue limits (MRLs) .
(Advanced) How can structure-activity relationship (SAR) studies optimize this compound’s selectivity and potency?
SAR strategies include:
- Substituent modification : Replace methoxy groups with electron-withdrawing groups (e.g., Cl, F) to enhance receptor binding.
- Backbone diversification : Introduce heterocyclic moieties (e.g., thiadiazole) to improve metabolic stability.
- Computational docking : Use molecular dynamics simulations to predict interactions with ecdysteroid receptor ligand-binding domains. Validate predictions with in vitro binding assays and in vivo lethality screens .
(Basic) What analytical techniques are essential for confirming the compound’s purity and structural integrity?
- Single-crystal X-ray diffraction (SCXRD) : Resolves intramolecular hydrogen bonding (e.g., N–H···O) and confirms stereochemistry .
- HPLC-UV/FLD : Quantifies purity (>98%) and detects photodegradation products.
- NMR spectroscopy : Assigns proton environments, particularly for methyl and methoxy substituents .
(Advanced) How can Design of Experiments (DoE) optimize synthetic yield and scalability?
Apply response surface methodology (RSM) to model the impact of variables:
- Factors : Reaction temperature (60–100°C), solvent polarity (methanol vs. ethanol), and catalyst concentration (0.5–2.0% acetic acid).
- Responses : Yield, crystallinity, and reaction time.
- Validation : Pilot-scale synthesis under optimized conditions (e.g., 80°C, 1.5% catalyst in methanol) to achieve >85% yield .
(Advanced) What crystallographic insights are critical for understanding this compound’s bioactivity?
SCXRD reveals:
- Planar geometry : The 3,5-dimethylbenzoyl and 2-methylbenzohydrazide groups form a near-planar structure, facilitating receptor insertion.
- Hydrogen-bond networks : Intramolecular N–H···O bonds stabilize the E-configuration, while intermolecular H-bonds influence crystal packing and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
